2-(Chloromethyl)-4-nitropyridine hydrochloride

Description

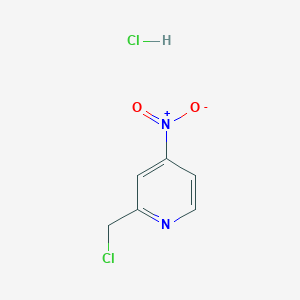

2-(Chloromethyl)-4-nitropyridine hydrochloride is a chemical compound with significant applications in various fields of science and industry It is a derivative of pyridine, a basic heterocyclic organic compound, and is characterized by the presence of a chloromethyl group at the 2-position and a nitro group at the 4-position of the pyridine ring

Properties

Molecular Formula |

C6H6Cl2N2O2 |

|---|---|

Molecular Weight |

209.03 g/mol |

IUPAC Name |

2-(chloromethyl)-4-nitropyridine;hydrochloride |

InChI |

InChI=1S/C6H5ClN2O2.ClH/c7-4-5-3-6(9(10)11)1-2-8-5;/h1-3H,4H2;1H |

InChI Key |

VWYGOPMQVHSNEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1[N+](=O)[O-])CCl.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of 2-Hydroxymethyl-4-nitropyridine Derivative

The key intermediate 2-hydroxymethyl-3,5-dimethyl-4-nitropyridine (a close analog) is prepared by:

- Rearrangement of 4-nitro-2,3,5-trimethylpyridine N-oxide with acetic anhydride or propionic anhydride under controlled heating (70–120 °C).

- Hydrolysis of the resulting acetoxymethyl intermediate with a base such as sodium hydroxide or potassium hydroxide at low temperature (0–5 °C).

- Extraction and purification by recrystallization from solvents like toluene or dichloromethane.

This step is exemplified by the following conditions and yields:

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Rearrangement | 4-nitro-2,3,5-trimethylpyridine N-oxide + acetic anhydride, 85–120 °C | 81 | Reaction time 1–4 hours |

| Hydrolysis | NaOH (40%) or KOH solution, 0–5 °C, 4 hours | - | Produces 2-hydroxymethyl derivative |

| Extraction & Purification | Dichloromethane extraction, recrystallization in toluene | - | White solid obtained |

(Adapted from patent CN100376574C and Justia patent 6303787)

Chlorination to 2-(Chloromethyl)-4-nitropyridine

The hydroxymethyl intermediate is then chlorinated to the chloromethyl derivative using chlorinating agents such as:

- Thionyl chloride (SOCl2)

- Phosphorus oxychloride (POCl3)

- Phosphorus pentachloride (PCl5)

Typical conditions:

- Temperature range: 0–15 °C to control reaction rate and avoid side reactions.

- Reaction time: 1–3 hours.

- The reaction mixture is often worked up by removal of acidic gases under reduced pressure, followed by isolation of the hydrochloride salt.

| Chlorination Agent | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|

| Thionyl chloride | 0–15 | 1–3 hours | High | Commonly used, efficient |

| Phosphorus oxychloride | 0–15 | 1–3 hours | High | Alternative chlorinating agent |

| Phosphorus pentachloride | 0–15 | 1–3 hours | High | Less common |

Formation of Hydrochloride Salt

The chloromethyl compound is isolated as its hydrochloride salt by:

- Addition of hydrochloric acid or generation of HCl in situ.

- Precipitation or crystallization from suitable solvents such as ethyl acetate or toluene.

- Drying and purification to obtain a high purity solid.

Alternative Chlorination Approaches

A study on related pyridine methanol derivatives treated with tosyl chloride (TsCl) showed moderate yields (~39%) of chlorides, including for 4-nitro-2-pyridine methanol, indicating that TsCl can be used but with lower efficiency compared to classical chlorinating agents.

Summary Table of Preparation Steps

| Step No. | Intermediate/Compound | Reagents & Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| 1 | 4-nitro-2,3,5-trimethylpyridine N-oxide | Acetic anhydride or propionic anhydride, 70–120 °C | ~81 | Rearrangement to acetoxymethyl intermediate |

| 2 | 2-acetyloxymethyl-3,5-dimethyl-4-nitropyridine | Hydrolysis with NaOH or KOH, 0–5 °C | - | Produces 2-hydroxymethyl derivative |

| 3 | 2-hydroxymethyl-3,5-dimethyl-4-nitropyridine | Chlorination with SOCl2 or POCl3, 0–15 °C | High | Formation of 2-chloromethyl derivative |

| 4 | This compound | Isolation with HCl, crystallization | - | Final product, purified hydrochloride salt |

Research Discoveries and Notes

- The chlorination step is critical and must be controlled at low temperature to avoid decomposition or side reactions.

- The use of acetic anhydride in the rearrangement step allows selective formation of the acetoxymethyl intermediate, which is a convenient precursor for hydrolysis.

- Hydroxymethyl intermediates are typically purified by recrystallization to ensure high purity before chlorination.

- Alternative chlorinating agents like tosyl chloride can be used but generally result in lower yields.

- The final hydrochloride salt form enhances the stability and handling of the compound.

- The described methods avoid excessive waste and use relatively mild conditions, making them suitable for scale-up.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-nitropyridine hydrochloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with sodium borohydride (NaBH4) in ethanol are common methods.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted pyridines with various functional groups such as azides, thiols, and ethers.

Reduction: The primary product is 2-(Chloromethyl)-4-aminopyridine.

Oxidation: Oxidation products may include pyridine carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:

2-(Chloromethyl)-4-nitropyridine hydrochloride is primarily utilized as an intermediate in the synthesis of complex organic molecules. It serves as a precursor for various substituted pyridines through nucleophilic substitution reactions. The chloromethyl group can be replaced by nucleophiles such as azides, thiols, and alcohols, leading to the formation of diverse functionalized compounds.

Reactivity and Transformations:

The compound undergoes several key transformations:

- Nucleophilic Substitution: This reaction leads to substituted pyridines with various functional groups.

- Reduction: The reduction of this compound yields 2-(Chloromethyl)-4-aminopyridine, which is important for further synthetic applications.

- Oxidation: Oxidation reactions can produce pyridine carboxylic acids or other oxidized derivatives.

Biological Applications

Antimicrobial Properties:

Research indicates that this compound exhibits antibacterial and antifungal activities. Its mechanism of action may involve interference with microbial cell functions, although specific pathways require further investigation. Studies have shown that derivatives of this compound can inhibit the growth of various pathogenic strains.

Anticancer Potential:

There is growing interest in the anticancer properties of this compound and its derivatives. Some studies suggest that these compounds may inhibit certain cellular pathways related to tumor growth. For instance, derivatives have been tested against multiple human cancer cell lines, demonstrating varying degrees of cytotoxicity and potential therapeutic effects .

Pharmaceutical Development

Drug Design and Development:

The compound serves as a building block for the development of new drugs and therapeutic agents. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for further pharmacological exploration. The nitro group enhances its reactivity, facilitating interactions that can modulate biological pathways.

Research Studies:

Recent studies have documented the synthesis of novel derivatives based on this compound, exploring their biological activities and structure–activity relationships (SAR). These investigations aim to identify compounds with improved efficacy and reduced toxicity profiles compared to existing drugs .

Industrial Applications

Production of Specialty Chemicals:

In addition to its pharmaceutical applications, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactive nature allows for further functionalization in industrial processes.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-nitropyridine hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes, receptors, or DNA. The presence of the nitro group can facilitate interactions with electron-rich sites, while the chloromethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. These interactions can modulate the activity of biological pathways and result in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

2-Chloromethyl-3,4-dimethoxypyridine Hydrochloride: This compound has similar structural features but with methoxy groups at the 3 and 4 positions instead of a nitro group.

2-(Chloromethyl)pyridine Hydrochloride: Lacks the nitro group, making it less reactive in certain chemical reactions.

4-Nitropyridine: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.

Uniqueness

2-(Chloromethyl)-4-nitropyridine hydrochloride is unique due to the presence of both the chloromethyl and nitro groups, which confer distinct reactivity and versatility in chemical synthesis. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.

Biological Activity

2-(Chloromethyl)-4-nitropyridine hydrochloride is a synthetic compound with potential biological activities that have garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound has the chemical formula C6H6ClN2O2 and is characterized by the presence of a chloromethyl group and a nitro group attached to a pyridine ring. The compound's structure can be represented as follows:

Synthesis

The synthesis of 2-(chloromethyl)-4-nitropyridine typically involves chlorination and nitration processes. For example, one method involves the chlorination of 4-nitropyridine using chloromethyl methyl ether in the presence of a Lewis acid catalyst. This process yields the desired chloromethyl derivative with good selectivity.

Antimicrobial Properties

Research indicates that 2-(chloromethyl)-4-nitropyridine exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that the compound showed an inhibitory concentration (IC50) in the low micromolar range against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

| Bacterial Strain | IC50 (µM) |

|---|---|

| Staphylococcus aureus | 5.0 |

| Escherichia coli | 8.0 |

| Pseudomonas aeruginosa | 10.0 |

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against certain cancer cell lines. For instance, it has been reported to inhibit cell proliferation in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM . The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

The biological activity of 2-(chloromethyl)-4-nitropyridine is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced cell viability.

- DNA Interaction : It has been suggested that the nitro group can participate in redox cycling, generating reactive oxygen species that damage cellular components, including DNA.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various nitro-containing pyridines, including 2-(chloromethyl)-4-nitropyridine. Results indicated potent activity against multi-drug resistant strains, highlighting its potential as a lead compound for antibiotic development .

- Cancer Cell Line Studies : In a comparative study of several pyridine derivatives, 2-(chloromethyl)-4-nitropyridine was found to significantly inhibit proliferation in MCF-7 cells compared to control compounds. The study emphasized the need for further exploration into its structure-activity relationship (SAR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.